molecular formula C23H24ClN5OS B11379712 N-(3-chloro-2-methylphenyl)-3'-phenylspiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide

N-(3-chloro-2-methylphenyl)-3'-phenylspiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide

Cat. No.: B11379712
M. Wt: 454.0 g/mol
InChI Key: OHIURONOYZTHLW-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-3’-phenylspiro[cyclohexane-1,6’-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7’-carboxamide is a complex heterocyclic compound that belongs to the class of spiro compounds This compound is characterized by its unique spiro structure, which involves a cyclohexane ring fused with a triazolo-thiadiazine moiety

Preparation Methods

The synthesis of N-(3-chloro-2-methylphenyl)-3’-phenylspiro[cyclohexane-1,6’-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7’-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazolo-thiadiazine core: This is achieved by reacting 3-chloro-2-methylphenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the triazolo-thiadiazine core.

    Spirocyclization: The triazolo-thiadiazine core is then reacted with cyclohexanone in the presence of an acid catalyst to form the spiro compound.

    Amidation: The final step involves the reaction of the spiro compound with phenyl isocyanate to introduce the carboxamide group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance scalability.

Chemical Reactions Analysis

N-(3-chloro-2-methylphenyl)-3’-phenylspiro[cyclohexane-1,6’-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7’-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-3’-phenylspiro[cyclohexane-1,6’-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7’-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-3’-phenylspiro[cyclohexane-1,6’-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7’-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites. This inhibition disrupts the normal function of these enzymes, leading to various biological effects. Additionally, the compound can interact with cellular receptors and signaling pathways, modulating cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

N-(3-chloro-2-methylphenyl)-3’-phenylspiro[cyclohexane-1,6’-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7’-carboxamide can be compared with other similar compounds, such as:

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the triazolo-thiadiazine core but differ in their substituents, leading to variations in their chemical and biological properties.

    Spiro compounds: Other spiro compounds with different core structures or substituents can be compared to highlight the unique features of the target compound.

    Phenyl-substituted compounds: Compounds with phenyl substitutions on different heterocyclic cores can be compared to understand the influence of the phenyl group on their properties.

Properties

Molecular Formula

C23H24ClN5OS

Molecular Weight

454.0 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-3-phenylspiro[5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6,1'-cyclohexane]-7-carboxamide

InChI

InChI=1S/C23H24ClN5OS/c1-15-17(24)11-8-12-18(15)25-21(30)19-23(13-6-3-7-14-23)28-29-20(26-27-22(29)31-19)16-9-4-2-5-10-16/h2,4-5,8-12,19,28H,3,6-7,13-14H2,1H3,(H,25,30)

InChI Key

OHIURONOYZTHLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2C3(CCCCC3)NN4C(=NN=C4S2)C5=CC=CC=C5

Origin of Product

United States

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